N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine
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Overview
Description
N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine is an organic compound that features a pyrimidine ring substituted with a morpholine group and a benzene ring substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.
Substitution with Morpholine: The morpholine group is introduced via a nucleophilic substitution reaction, where the pyrimidine ring is treated with morpholine in the presence of a base such as sodium hydride.
Attachment of the Benzene Ring: The final step involves coupling the pyrimidine derivative with a benzene-1,4-diamine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium carbonate.
Catalysts: Palladium on carbon, copper iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy. The compound’s structure allows it to interact with specific kinase enzymes, inhibiting their activity and thus preventing cancer cell proliferation.
Biological Studies: The compound is used to study cell signaling pathways and the role of kinases in various biological processes.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of enzyme inhibition and to develop new therapeutic agents.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism by which N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine exerts its effects involves the inhibition of kinase enzymes. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways that are essential for cancer cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another kinase inhibitor with a similar structure, used for patients resistant to imatinib.
Uniqueness
N1-(4-Methyl-6-morpholinopyrimidin-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which provides distinct binding properties and selectivity for certain kinases. This makes it a valuable compound for developing targeted cancer therapies.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and scientific research. Its unique structure and reactivity make it a versatile tool for studying kinase inhibition and developing new therapeutic agents.
Properties
IUPAC Name |
4-N-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-10-14(20-6-8-21-9-7-20)19-15(17-11)18-13-4-2-12(16)3-5-13/h2-5,10H,6-9,16H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHBDXDHLOZPEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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